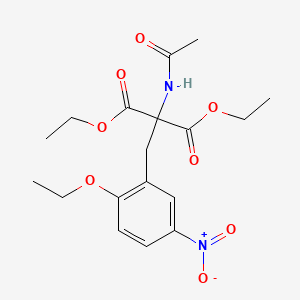
1,2-Diphospholane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diphospholane is an organophosphorus compound with the molecular formula C3H8P2. It is a member of the diphospholane family, characterized by a five-membered ring containing two phosphorus atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Diphospholane can be synthesized through the reaction of alkenes with white phosphorus and phosphorus trichloride under high temperature and pressure conditions. The reaction typically involves the formation of both mono- and diphosphine products .
Industrial Production Methods: Industrial production of this compound often involves the use of Grignard reagents to prepare dimethyl derivatives. Alcohols can react with dichlorophosphines to produce various phosphite derivatives .
Chemical Reactions Analysis
Types of Reactions: 1,2-Diphospholane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can yield secondary phosphines.
Substitution: Substitution reactions with various reagents can produce a range of organophosphorus compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Lithium is often used in reduction reactions.
Substitution: Various Grignard reagents and alcohols are employed in substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Secondary phosphines.
Substitution: Phosphite derivatives and other organophosphorus compounds.
Scientific Research Applications
1,2-Diphospholane has several applications in scientific research, including:
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Diphospholane involves its interaction with molecular targets through its phosphorus atoms. These interactions can lead to the formation of various complexes and intermediates, influencing the compound’s reactivity and stability. The molecular pathways involved often include the formation of phosphine oxides and secondary phosphines through oxidation and reduction reactions .
Comparison with Similar Compounds
1,2-Bis(diphenylphosphino)ethane: An organophosphorus compound with similar reactivity but different structural properties.
1,2-Bis(2,4,6-tri-tert-butylphenyl)diphosphene: A sterically protected diphosphene with unique structural characteristics.
1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene: Another diphospholane derivative with distinct stereochemistry.
Uniqueness: 1,2-Diphospholane is unique due to its five-membered ring structure containing two phosphorus atoms, which imparts distinct reactivity and stability compared to other organophosphorus compounds. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
6680-55-3 |
|---|---|
Molecular Formula |
C3H8P2 |
Molecular Weight |
106.04 g/mol |
IUPAC Name |
diphospholane |
InChI |
InChI=1S/C3H8P2/c1-2-4-5-3-1/h4-5H,1-3H2 |
InChI Key |
UMASEJLXIGUHFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CPPC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


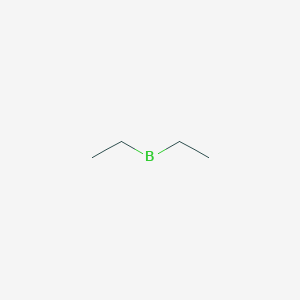

![Pyrido[2,3-e][1,2,3,4]tetrazine](/img/structure/B14726184.png)
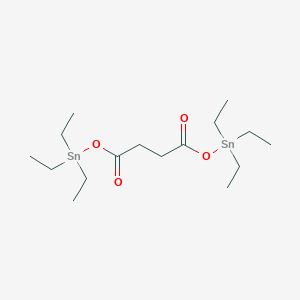
![N-(4-{1-[2-(2-Bromobenzoyl)hydrazinylidene]ethyl}phenyl)-2,4-dichlorobenzamide](/img/structure/B14726205.png)
![4-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]butan-1-ol](/img/structure/B14726207.png)

![2-[(3,4-Dimethoxyphenyl)methylideneamino]-3-methyl-6-propan-2-ylphenol](/img/structure/B14726227.png)
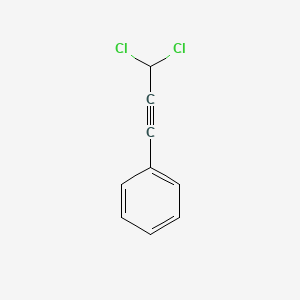
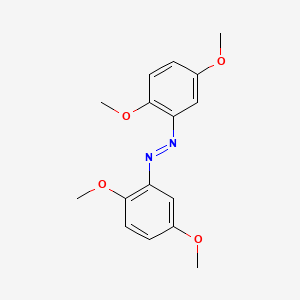
![5,6-Dibromo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14726269.png)


